Cellular Anti-Proliferative Activity: XL413 Exhibits Narrower Cell Line Sensitivity Profile Compared to PHA-767491
In a direct head-to-head comparison across ten tumor cell lines, XL413 demonstrated significant anti-proliferative activity against only one cell line (Colo-205), whereas PHA-767491 showed broad activity across multiple cell lines [1]. This divergent profile establishes XL413 as a more target-selective tool compound with reduced off-target-driven cytotoxicity, making it preferable for studies requiring clean Cdc7-specific pharmacological interrogation [2].
| Evidence Dimension | Anti-proliferative activity across tumor cell line panel |
|---|---|
| Target Compound Data | Significant activity in 1 of 10 cell lines tested (Colo-205 only) |
| Comparator Or Baseline | PHA-767491: Significant activity across multiple cell lines |
| Quantified Difference | XL413 shows anti-proliferative effects in 10% of tested cell lines versus broad activity for PHA-767491 |
| Conditions | Panel of 10 tumor cell lines; proliferation measured via standard viability assays |
Why This Matters
This differential selectivity profile makes XL413 the superior choice for experiments requiring clean target engagement without confounding off-target cytotoxicity, whereas PHA-767491's broader activity may complicate data interpretation.
- [1] Sasi NK, Tiwari K, Soon FF, et al. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds. PLoS One. 2014;9(11):e113300. View Source
- [2] Rainey MD, Quachthithu H, Gaboriau D, Santocanale C. DNA Replication Dynamics and Cellular Responses to ATP Competitive CDC7 Kinase Inhibitors. ACS Chem Biol. 2017;12(7):1893-1902. View Source
